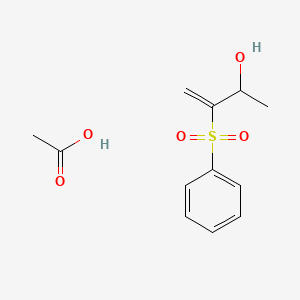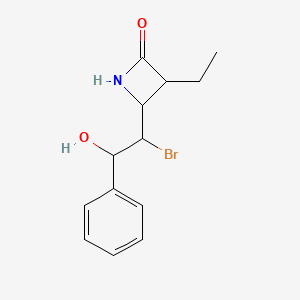
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is a complex organic compound that features a bromine atom, a hydroxyl group, and a phenyl group attached to an azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one typically involves the electrophilic addition of bromine to a precursor compound. One common method is the addition of BrOH to a styryl sulfoxide derivative, resulting in the formation of the bromohydrin intermediate. This intermediate can then undergo further reactions to form the desired azetidinone compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with a hydroxyl group would yield a diol.
Aplicaciones Científicas De Investigación
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play key roles in these interactions, potentially leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide: A related compound with similar structural features but different functional groups.
2-Bromo-3-hydroxy-3-phenylpropanoic acid: Another compound with a bromine and hydroxyl group attached to a phenyl ring.
Uniqueness
4-(1-Bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
112256-23-2 |
|---|---|
Fórmula molecular |
C13H16BrNO2 |
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
4-(1-bromo-2-hydroxy-2-phenylethyl)-3-ethylazetidin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-2-9-11(15-13(9)17)10(14)12(16)8-6-4-3-5-7-8/h3-7,9-12,16H,2H2,1H3,(H,15,17) |
Clave InChI |
FDALKGSHTRRKHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(NC1=O)C(C(C2=CC=CC=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


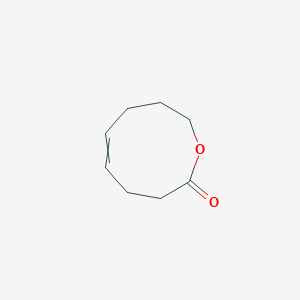

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
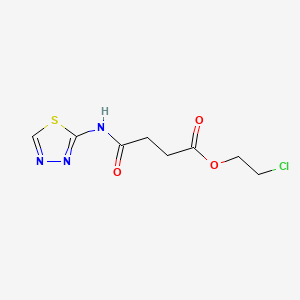
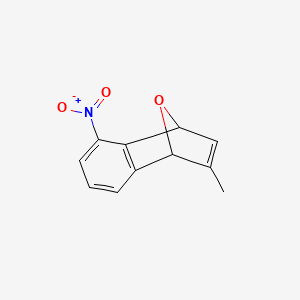
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
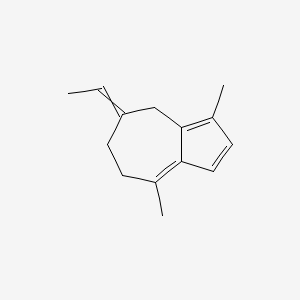
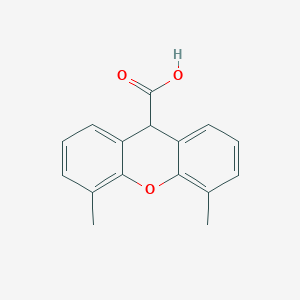
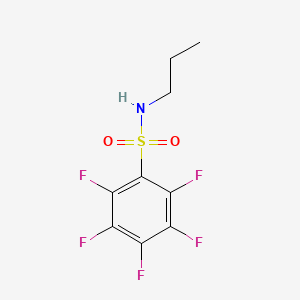
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
